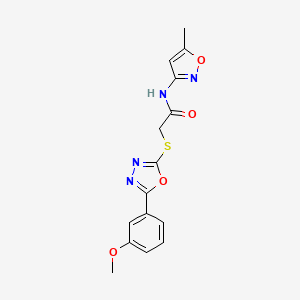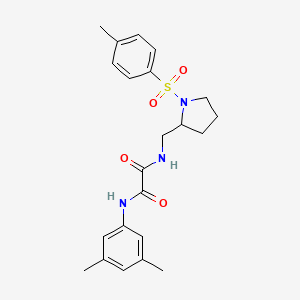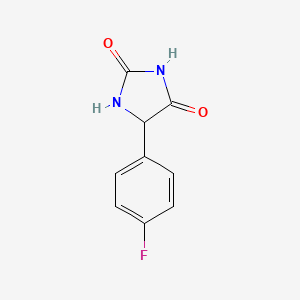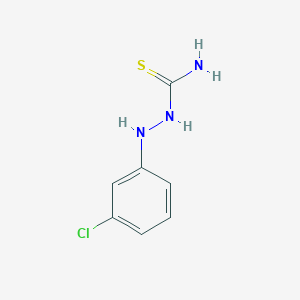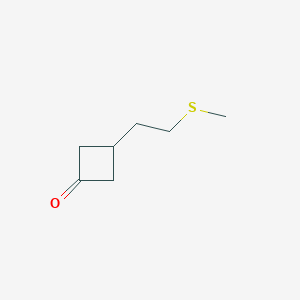
3-(2-Methylsulfanylethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methylsulfanylethyl)cyclobutan-1-one is a chemical compound that belongs to the class of cyclobutanones. It is commonly used in scientific research for its unique chemical properties and potential applications in the field of medicine. In
Scientific Research Applications
Stereoconvergent Transformations
One application of cyclobutane derivatives in scientific research involves stereoconvergent transformations. A study by Yamashita et al. (2004) demonstrated the use of 1,2a-disubstituted benzo[b]cyclobutapyrans, prepared through photochemical [2+2] cycloaddition, in synthesizing 1,3-disubstitutedtetrahydrodibenzofurans. This method was applied in the second-generation synthesis of (±)-Linderol A, highlighting the utility of cyclobutane derivatives in complex organic synthesis and natural product assembly Yamashita et al., 2004.
Intermediates in Synthesis
Cyclobutyl derivatives serve as intermediates in the synthesis of complex molecular structures. Bernard et al. (2004) explored cyclobutanones and tertiary cyclobutanols as precursors for creating new chromenes containing a cyclobutane ring via acid-catalyzed intramolecular alkylation. This work illustrates the role of cyclobutane derivatives in the synthesis of compounds with potential applications in materials science and pharmaceuticals Bernard et al., 2004.
Novel Agonists and Antagonists
The chemical versatility of cyclobutane derivatives extends to medicinal chemistry, where they are used to develop novel therapeutic agents. A study by Liu et al. (2012) identified a new class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists based on cyclobutane structures. These compounds showed enhanced potency in vitro and in vivo, underlining the potential of cyclobutane derivatives in drug discovery and development Liu et al., 2012.
Photocatalysis and Material Science
Cyclobutane derivatives are also instrumental in photocatalysis and material science. Hu et al. (2015) described the synthesis of a Zn(II) coordination polymer that undergoes a [2+2] photocycloaddition reaction under UV light. This polymer demonstrates selective luminescence sensing of iron(III) ions and selective absorption of dyes, highlighting the potential of cyclobutane derivatives in developing new materials with specific optical and chemical properties Hu et al., 2015.
DFT Calculations and Molecular Characterization
Advancements in computational chemistry utilize cyclobutane derivatives for theoretical studies. DFT calculations on newly synthesized cyclobutane compounds offer insights into their structural and electronic properties, aiding in the design of molecules with desired reactivities and functions. Such studies bridge experimental and theoretical chemistry, providing a deeper understanding of molecular behavior Letters in Applied NanoBioScience, 2022.
properties
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBIAUQEVYQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylsulfanylethyl)cyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)
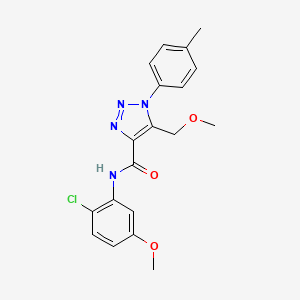
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)
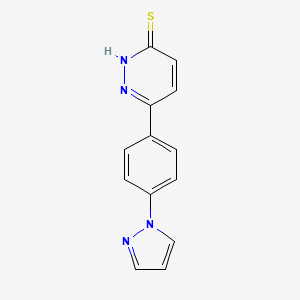
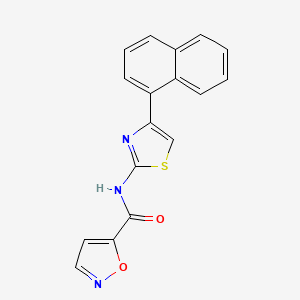
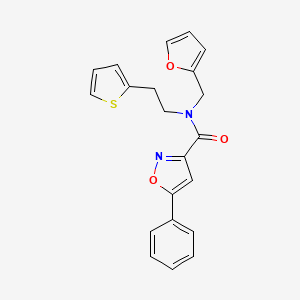
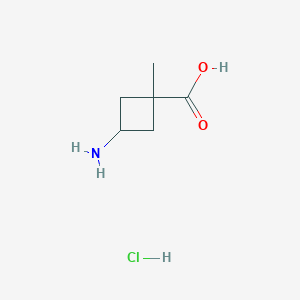
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2636614.png)
